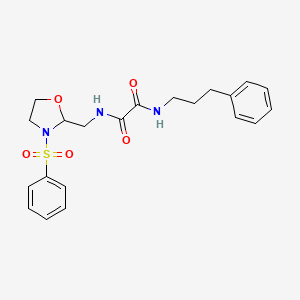
N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, also known as PPO, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. PPO belongs to the class of oxalamide compounds and is known for its ability to inhibit certain enzymes, making it an attractive candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodology
Research has demonstrated the use of related oxazolidinone derivatives in synthetic organic chemistry. For instance, oxazolidin-2-ones have been employed as intermediates in allylation reactions and the synthesis of biologically active compounds. These studies highlight the utility of oxazolidin-2-ones in constructing complex molecular architectures and in stereoselective synthesis due to their ability to act as chiral auxiliaries or intermediates (Marcantoni et al., 2002), (Babu et al., 2012).
Antimicrobial Activities
Oxazolidinones, including compounds structurally related to N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, have shown promising results as novel antibacterial agents. Their unique mechanism of action, inhibiting bacterial protein synthesis, positions them as valuable assets in the fight against drug-resistant bacterial infections. Research on oxazolidinones like U-100592 and U-100766 underscores the potential of these compounds in addressing critical needs in antimicrobial therapy (Zurenko et al., 1996).
Chiral Discrimination in NMR
In analytical chemistry, oxazolidinone derivatives have been utilized as chiral solvating agents for NMR studies. They enable the differentiation of enantiomers of various organic compounds through the formation of diastereomeric complexes, which exhibit different NMR signals. This application is instrumental in the analysis and separation of chiral compounds, showcasing the versatility of oxazolidinones in chemical analysis (Ema et al., 2007).
Wirkmechanismus
Target of Action
It’s known that oxazolidin-2-one based compounds, which this compound is a part of, have shown potent activity against multidrug-resistant gram-positive bacteria .
Mode of Action
Oxazolidin-2-one based compounds are known for their unique mechanism of action
Biochemical Pathways
It’s known that oxazolidin-2-one based compounds have a significant impact on bacterial cells . The downstream effects of these pathways would need further investigation.
Result of Action
It’s known that oxazolidin-2-one based compounds have potent activity against multidrug-resistant gram-positive bacteria , indicating that they likely have significant effects at the molecular and cellular levels.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N1-(3-phenylpropyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is not specified in the search results
This compound, as part of the oxazolidin-2-one class of compounds, shows promise in the fight against multidrug-resistant Gram-positive bacteria .
Eigenschaften
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c25-20(22-13-7-10-17-8-3-1-4-9-17)21(26)23-16-19-24(14-15-29-19)30(27,28)18-11-5-2-6-12-18/h1-6,8-9,11-12,19H,7,10,13-16H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLIPVISHXCRDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

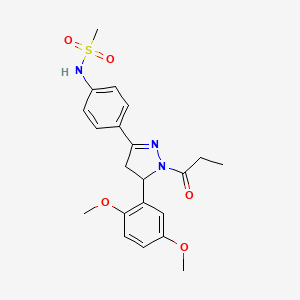
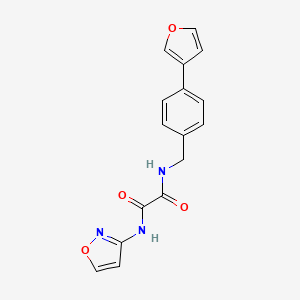

![6-(Furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2535403.png)
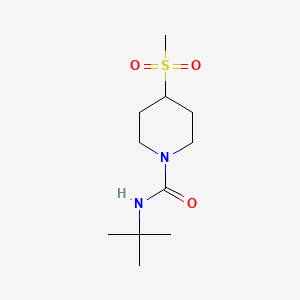
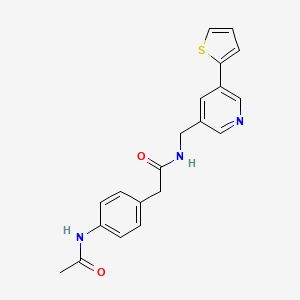
![2-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2535406.png)
![7-(1,3-benzodioxol-5-ylcarbonyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2535409.png)
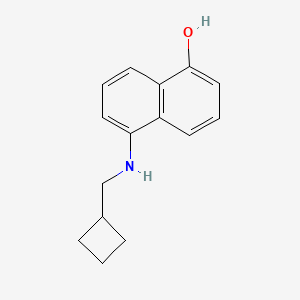

![N-(1-cyano-1,2-dimethylpropyl)-2-({5,7-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2535414.png)
![Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/no-structure.png)
![1-methyl-3,8-bis(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2535418.png)
![(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2535420.png)